molecular formula C15H19N3O5 B11606299 Ethyl 4-(3-methyl-4-nitrobenzoyl)piperazine-1-carboxylate

Ethyl 4-(3-methyl-4-nitrobenzoyl)piperazine-1-carboxylate

Cat. No.: B11606299
M. Wt: 321.33 g/mol
InChI Key: MLEBZRFUDCUDDH-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-4-nitrobenzoyl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a benzoyl group that is further substituted with a methyl and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methyl-4-nitrobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methyl-4-nitrobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, particularly at the nitro-substituted position.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-(3-methyl-4-aminobenzoyl)piperazine-1-carboxylate.

    Substitution: Various substituted benzoyl derivatives.

    Hydrolysis: 4-(3-methyl-4-nitrobenzoyl)piperazine-1-carboxylic acid.

Scientific Research Applications

Ethyl 4-(3-methyl-4-nitrobenzoyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methyl-4-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-(3-methyl-4-nitrobenzoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    Ethyl 4-benzoylpiperazine-1-carboxylate: Lacks the nitro and methyl substituents, resulting in different chemical reactivity and biological activity.

    4-(3-methyl-4-nitrobenzoyl)piperazine: Lacks the ethyl ester group, which affects its solubility and reactivity.

    N-(4-nitrophenyl)piperazine: Contains a nitro group but lacks the benzoyl and ester functionalities, leading to different applications and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

ethyl 4-(3-methyl-4-nitrobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H19N3O5/c1-3-23-15(20)17-8-6-16(7-9-17)14(19)12-4-5-13(18(21)22)11(2)10-12/h4-5,10H,3,6-9H2,1-2H3

InChI Key

MLEBZRFUDCUDDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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